AZ304
Description
CAS No.: 942507-42-8 Molecular Formula: C₂₇H₂₅N₅O₂ Molecular Weight: 451.52 g/mol
This compound features a benzamide core linked to a 7-methoxyquinazolin-4-ylamino group via a 4-methylphenyl bridge. The 7-methoxy group on the quinazoline ring is electron-donating, which may influence electronic properties and binding affinity to biological targets .
Suppliers such as BLD Pharm Ltd. and American Elements offer the compound in high purity (97–99%) across various quantities (25 mg to 250 mg), indicating its utility in research settings . Its hazard profile (H302, H315, H319, H335) underscores risks of toxicity, skin/eye irritation, and respiratory sensitivity, necessitating careful handling .
Propriétés
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQZRWVYYFTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'AZ304 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement. il est connu que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour atteindre la structure chimique désirée .
Méthodes de production industrielle
La production industrielle de l'this compound impliquerait probablement une mise à l'échelle du processus de synthèse en laboratoire pour produire des quantités plus importantes du composé. Cela nécessiterait l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Applications de recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Il est utilisé pour étudier les effets de l'inhibition de BRAF sur diverses lignées cellulaires cancéreuses, y compris les cancers colorectal, du mélanome et de la thyroïde.
Développement de médicaments : L'this compound sert de composé de tête pour le développement de nouvelles thérapies anticancéreuses ciblant les kinases BRAF et CRAF.
Études biologiques : Les chercheurs utilisent l'this compound pour enquêter sur les mécanismes moléculaires sous-jacents à la progression du cancer et à la résistance aux traitements.
Mécanisme d'action
L'this compound exerce ses effets en inhibant l'activité des kinases BRAF et CRAF, qui sont des composants clés de la voie de signalisation des protéines kinases activées par les mitogènes (MAPK). En se liant aux sites actifs de ces kinases, l'this compound empêche leur phosphorylation et l'activation subséquente des cibles en aval comme l'ERK. Cette inhibition perturbe la cascade de signalisation qui favorise la croissance et la survie des cellules cancéreuses.
Applications De Recherche Scientifique
AZ304 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the effects of BRAF inhibition on various cancer cell lines, including colorectal, melanoma, and thyroid cancers.
Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting BRAF and CRAF kinases.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying cancer progression and resistance to therapy.
Mécanisme D'action
AZ304 exerts its effects by inhibiting the activity of BRAF and CRAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway . By binding to the active sites of these kinases, this compound prevents their phosphorylation and subsequent activation of downstream targets like ERK . This inhibition disrupts the signaling cascade that promotes cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Structural Analog: 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (CAS 878739-06-1)
Molecular Formula: C₂₇H₂₅N₅O₂ (identical to the main compound)
Key Differences:
- Quinazoline Substitution: The analog replaces the 7-methoxy group with a 3-methyl-4-oxo group on the quinazoline ring.
- Hazard Profile: Exhibits higher acute toxicity (H301: Toxic if swallowed) compared to the main compound’s H302 (Harmful if swallowed), suggesting structural modifications influence safety .
Anti-Inflammatory Quinazoline Derivatives
Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (Scheme 14 in ) demonstrate moderate anti-inflammatory activity, surpassing Diclofenac in some cases. Unlike the main compound, these derivatives lack the cyanopropan-2-yl group but retain the quinazoline core, highlighting the role of substituents in modulating biological activity .
Benzamide Derivatives with Metal-Binding Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide scaffold but incorporates an N,O-bidentate directing group for metal catalysis. This contrasts with the main compound’s focus on biological targeting, illustrating structural versatility in benzamide applications .
Data Table: Structural and Functional Comparison
Mechanistic and Pharmacological Implications
- Electronic Effects: The 7-methoxy group in the main compound may enhance lipophilicity and metabolic stability compared to the 4-oxo group in CAS 878739-06-1, influencing pharmacokinetics .
- Target Selectivity: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR, Raf). Substituent variations likely modulate binding to ATP-binding pockets or allosteric sites .
- Safety Trade-offs: The analog’s H301 hazard highlights the toxicity risks associated with 4-oxo substitution, whereas the main compound’s methoxy group offers a safer profile for preclinical studies .
Activité Biologique
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly referred to as AZ304, is a synthetic compound notable for its dual inhibitory activity against BRAF and CRAF kinases. This compound has garnered attention in cancer research, particularly for its potential applications in treating colorectal cancer and other malignancies characterized by BRAF mutations.
- Molecular Formula : C27H25N5O2
- Molar Mass : 451.52 g/mol
- Density : 1.270 ± 0.06 g/cm³ (predicted)
- Solubility :
- DMSO: 85 mg/mL
- Ethanol: 4 mg/mL
- Water: Insoluble (<1 mg/mL)
- pKa : 12.87 ± 0.70 (predicted)
- Storage Conditions : -20°C
This compound functions primarily as a dual inhibitor of BRAF and CRAF kinases, which are critical in the MAPK signaling pathway often dysregulated in various cancers. The compound exhibits specific inhibitory effects with IC50 values as follows:
- BRAF (wild-type) : 79 nM
- BRAF (V600E mutation) : 38 nM
- CRAF (wild-type) : 68 nM
- p38 MAPK : 6 nM
- CSF1R : 35 nM
These values indicate this compound's strong inhibitory potential against these targets, suggesting its efficacy in cancer treatment strategies that involve these kinases .
In Vitro Studies
In laboratory settings, this compound demonstrated significant anti-tumor effects against various cancer cell lines. Notably, it was effective in inhibiting cell proliferation in models expressing mutant BRAF. The compound's ability to induce apoptosis and inhibit cell migration has been documented, making it a promising candidate for further development in oncology .
In Vivo Studies
This compound has been tested in vivo using RKO and Caco-2 tumor models. The results indicated that this compound, either alone or in combination with Cetuximab (an EGFR inhibitor), produced notable anti-tumor activity without significant toxic effects, regardless of the BRAF mutation status present in the tumors. This highlights its potential as a versatile therapeutic agent .
Case Studies and Clinical Relevance
A study published in the British Journal of Cancer detailed the efficacy of this compound in colorectal cancer models, emphasizing its capability to overcome resistance mechanisms associated with BRAF mutations. The study found that this compound could effectively reduce tumor burden and improve survival rates in treated subjects compared to controls .
Comparative Analysis of Kinase Inhibitors
| Compound Name | Target Kinases | IC50 Values (nM) | Notes |
|---|---|---|---|
| This compound | BRAF, CRAF | BRAF WT: 79 BRAF V600E: 38 CRAF WT: 68 | Dual inhibitor with significant anti-tumor activity |
| Vemurafenib | BRAF V600E | ~10 | Specific for mutant BRAF |
| Trametinib | MEK | ~1 | Targets downstream signaling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
